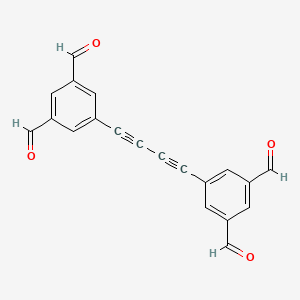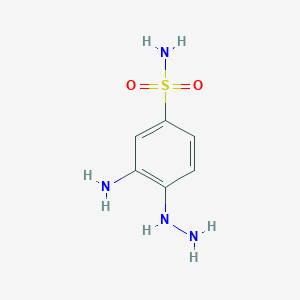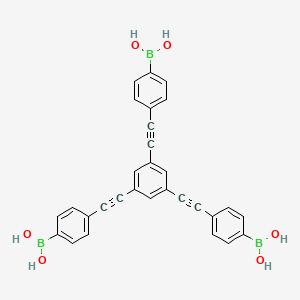
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is a complex organoboron compound It is characterized by its unique structure, which includes three boronic acid groups attached to a central benzene ring through ethynyl and phenyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where ethynylbenzene derivatives are coupled with a central benzene ring. The boronic acid groups are then introduced through subsequent reactions, such as hydroboration or direct borylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The ethynyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield borate esters, while substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism by which ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The ethynyl and phenyl linkers provide structural rigidity and facilitate specific binding interactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Ethynylphenylboronic acid
- Benzylboronic acid
Uniqueness
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is unique due to its multi-boronic acid structure, which allows for multiple interactions with molecular targets. This makes it more versatile compared to simpler boronic acids, which typically have only one boronic acid group. The presence of ethynyl and phenyl linkers also provides additional sites for functionalization and enhances the compound’s stability and reactivity .
Properties
Molecular Formula |
C30H21B3O6 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[4-[2-[3,5-bis[2-(4-boronophenyl)ethynyl]phenyl]ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C30H21B3O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21,34-39H |
InChI Key |
PKGGYGUPFXOBCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)B(O)O)C#CC4=CC=C(C=C4)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)
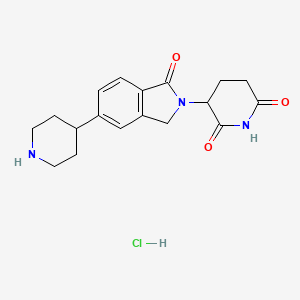
![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![[2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
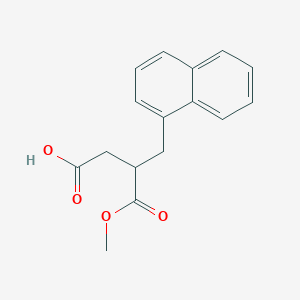
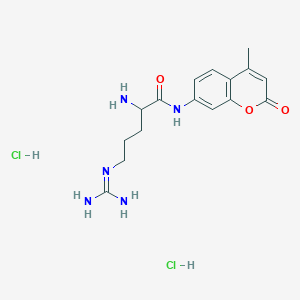
![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)
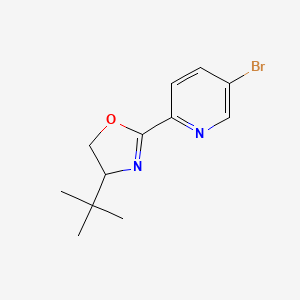
![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![1-[(2,6-Difluorophenyl)methyl]-3-methylurea](/img/structure/B12512138.png)
![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
